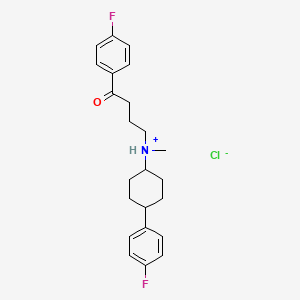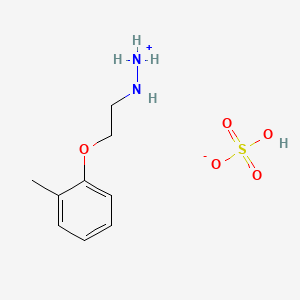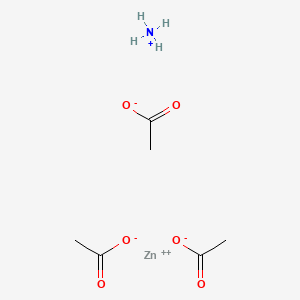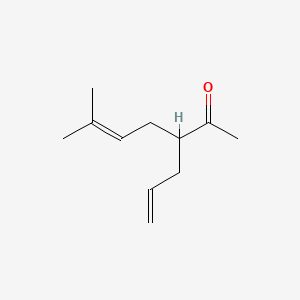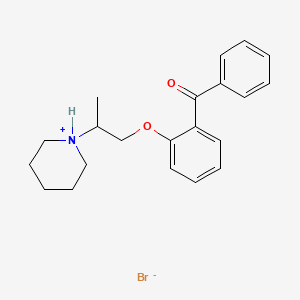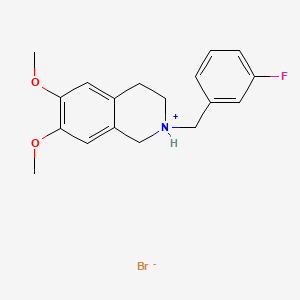
2-(Dibutylamino)pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dibutylamino)pyridine-3-carbonitrile is a chemical compound with the molecular formula C14H21N3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibutylamino)pyridine-3-carbonitrile typically involves the reaction of pyridine derivatives with dibutylamine and a suitable nitrile source. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require catalysts to facilitate the reaction .
Industrial Production Methods
it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity .
化学反应分析
Types of Reactions
2-(Dibutylamino)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce different amine derivatives .
科学研究应用
2-(Dibutylamino)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological systems and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
作用机制
相似化合物的比较
Similar Compounds
2-Pyridinecarbonitrile: A simpler derivative of pyridine with a nitrile group.
3-Pyridinecarbonitrile: Another pyridine derivative with the nitrile group at a different position.
2-Amino-4,6-diphenyl-pyridine-3-carbonitrile: A more complex derivative with additional functional groups.
Uniqueness
2-(Dibutylamino)pyridine-3-carbonitrile is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its dibutylamino group provides steric hindrance and electronic effects that influence its behavior in chemical reactions and interactions with biological targets .
属性
分子式 |
C14H21N3 |
|---|---|
分子量 |
231.34 g/mol |
IUPAC 名称 |
2-(dibutylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H21N3/c1-3-5-10-17(11-6-4-2)14-13(12-15)8-7-9-16-14/h7-9H,3-6,10-11H2,1-2H3 |
InChI 键 |
XWGFIGWRKBKZLW-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)C1=C(C=CC=N1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 3-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate;hydrochloride](/img/structure/B13747297.png)


